molecular formula C9H12N2O2 B6332803 N-Hydroxy-2-m-tolyloxy-acetamidine CAS No. 156596-68-8

N-Hydroxy-2-m-tolyloxy-acetamidine

Cat. No.: B6332803
CAS No.: 156596-68-8
M. Wt: 180.20 g/mol
InChI Key: PHXBWECYKXHPQY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-m-tolyloxy-acetamidine is an amidine derivative characterized by an N-hydroxy group and a meta-tolyloxy (3-methylphenoxy) substituent attached to an acetamidine backbone. The compound’s molecular formula is inferred as C₉H₁₂N₂O₃, based on its structural features. Amidines are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive intermediates.

Properties

IUPAC Name

N'-hydroxy-2-(3-methylphenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXBWECYKXHPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-m-tolyloxy-acetamidine typically involves the reaction of 2-m-tolyloxy-acetamidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-m-tolyloxy-acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Hydroxy-2-m-tolyloxy-acetamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-m-tolyloxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-Hydroxy-2-m-tolyloxy-acetamidine, enabling comparative analysis:

Compound Name Substituent(s) Molecular Formula CAS Number Application Purity
This compound (Target) N-hydroxy, m-tolyloxy C₉H₁₂N₂O₃ Not Available Research Unknown
N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide N-hydroxy, tetrahydropyran-2-yloxy C₇H₁₃N₀₄ 131041-99-1 Research 95%
N’-(Tosyloxy)acetimidamide Tosyloxy (p-toluenesulfonyloxy) C₉H₁₂N₂O₃S Not Available Research Unknown

Reactivity and Stability

  • Target Compound : The meta-tolyloxy group’s aromaticity confers chemical stability, while the N-hydroxy group may participate in hydrogen bonding or redox reactions. The methyl group in the meta position increases lipophilicity compared to the THP analogue.
  • THP Analogue : The tetrahydropyranyloxy group acts as a steric protector, improving solubility in organic solvents and resistance to acidic conditions. This contrasts with the target’s phenyl ether, which lacks such protective features.
  • Tosyloxy Derivative : The tosyloxy group is highly reactive in nucleophilic substitutions, making this compound a versatile intermediate. In contrast, the target’s hydroxy and m-tolyloxy groups are less labile, favoring stability over reactivity.

Research Findings and Limitations

  • Synthetic Feasibility: describes a general method for acetamide derivatives using mercaptoacetic acid and ZnCl₂ under reflux .
  • Functional Group Impact : The THP group in and tosyloxy in demonstrate how substituent choice dictates reactivity and application. The target’s m-tolyloxy group balances lipophilicity and stability but requires empirical validation.
  • Data Gaps : Direct studies on this compound are absent in the provided evidence. Comparative insights are extrapolated from structural analogs, necessitating further experimental work to confirm properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-2-m-tolyloxy-acetamidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, substituted acetamides are often synthesized via nucleophilic substitution (e.g., replacing chloro groups with azides or hydroxylamines under reflux conditions). A toluene:water solvent system (8:2) with sodium azide (NaN₃) at 20 mmol scale, refluxed for 5–7 hours, is a common approach for analogous compounds . Purification may involve crystallization (ethanol) or extraction (ethyl acetate), with yields dependent on stoichiometric ratios and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional groups (e.g., hydroxylamine, acetamide).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Elemental Analysis : To verify purity and stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the hydroxylamine group. Avoid exposure to moisture and light. For liquid forms, use anhydrous solvents (e.g., ethyl acetate) during extraction and drying agents (Na₂SO₄) to minimize degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) promote thermodynamic control .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates .
  • pH Adjustment : For substitution reactions, mildly basic conditions (pH 8–9) improve nucleophilic attack efficiency .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar acetamides?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioactivity data (e.g., IC₅₀ values) from diverse sources (PubChem, EPA DSSTox) while accounting for assay variability (e.g., cell lines, concentrations) .
  • Dose-Response Studies : Conduct parallel experiments under standardized conditions to isolate structural contributions to activity .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity differences caused by substituent variations .

Q. What mechanistic insights exist for the oxidation/reduction behavior of the hydroxylamine group in this compound?

  • Methodological Answer :

  • Oxidation : The hydroxylamine (–NHOH) group can oxidize to nitroso (–NO) or nitro (–NO₂) derivatives using KMnO₄ or H₂O₂. Monitor via redox potentiometry to track intermediate formation .
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the hydroxylamine to an amine (–NH₂), confirmed by loss of the N–O IR stretch (~900 cm⁻¹) .

Q. What strategies are recommended for computational modeling of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., enzymes) to predict binding affinities.
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction : Employ tools like SwissADME to evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

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